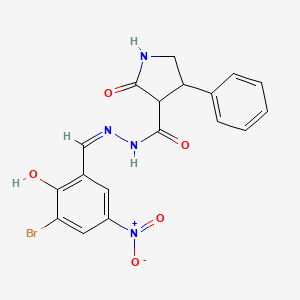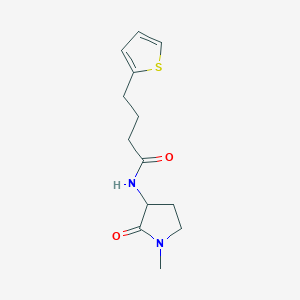
methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate, also known as MAT, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and tumor growth. methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 and NF-κB activity, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of angiogenesis (the formation of new blood vessels) in tumors. methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
Methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate has several advantages for use in lab experiments, including its potent anti-inflammatory and anti-tumor properties, its ability to induce apoptosis in cancer cells, and its relatively low toxicity compared to other anti-cancer drugs. However, methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate also has some limitations, including its complex synthesis method and the need for careful control of reaction conditions and purification methods to ensure the purity and yield of the final product.
将来の方向性
There are several future directions for research on methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate, including the development of new synthesis methods that are more efficient and scalable, the identification of new targets and pathways involved in the anti-inflammatory and anti-tumor effects of methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate, and the development of new drug formulations and delivery methods for improved efficacy and safety. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate and its potential applications in other scientific research fields, such as neuroscience and immunology.
Conclusion
methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate has potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Although methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate has some limitations, its advantages and potential applications make it an important area of research for the future.
合成法
Methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate can be synthesized using a variety of methods, including the condensation of 2-thienylmethylene with aniline and the reaction of 4,5-dihydro-3-thiophenecarboxylic acid with methyl chloroformate and aniline. The synthesis of methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate is a complex process that requires careful control of reaction conditions and purification methods to ensure the purity and yield of the final product.
科学的研究の応用
Methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. methyl 2-anilino-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
特性
IUPAC Name |
methyl (5Z)-4-hydroxy-2-phenylimino-5-(thiophen-2-ylmethylidene)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-21-17(20)14-15(19)13(10-12-8-5-9-22-12)23-16(14)18-11-6-3-2-4-7-11/h2-10,19H,1H3/b13-10-,18-16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTBGUIYOACICW-VZBSZZJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC2=CC=CS2)SC1=NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(/C(=C/C2=CC=CS2)/SC1=NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6127028.png)
![ethyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6127032.png)
![(3-(4-fluorobenzyl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127035.png)

![2-(2-fluorophenoxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6127037.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6127045.png)
![3-[(di-sec-butylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6127050.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-phenoxyacetamide](/img/structure/B6127053.png)
![1-(2-chlorobenzyl)-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6127057.png)


![2-(4-{1-[(2-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6127128.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)
![4-[(3-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B6127140.png)